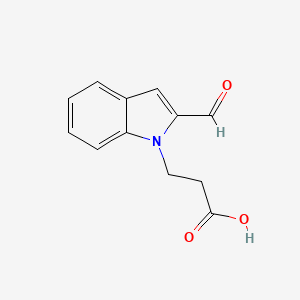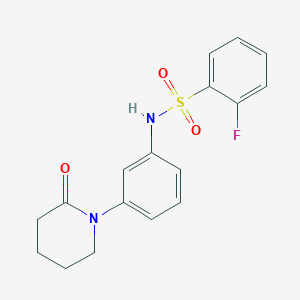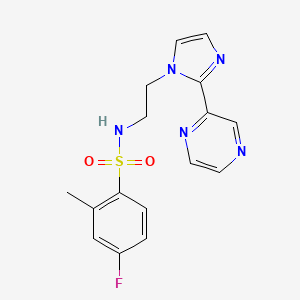
2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a morpholino group (a six-membered ring containing an oxygen and a nitrogen), and a ketone group (a carbon double-bonded to an oxygen). The molecule also contains a sulfonyl group attached to a benzyl group, which in turn is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and heteroatoms. The indole and morpholino groups are both heterocyclic structures, which could have implications for the compound’s reactivity and stability. The sulfonyl group is a strong electron-withdrawing group, which could also affect the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The indole group is aromatic and could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfonyl and ketone could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
The precursor compound of interest is an intermediate in the synthesis of various sulfonamides and carbamates, which have been explored for their biological activities. Specifically, sulfonamides derived from similar precursor compounds have shown potent antimicrobial activity against a range of bacteria and fungi. The synthesis of these compounds involves the reaction of substituted aryl sulfonyl chlorides with precursor compounds, leading to products that exhibit promising antimicrobial potency in the minimal inhibitory concentration (MIC) range of 6.25–25.0 µg/mL. This indicates their potential as effective antimicrobial agents (Janakiramudu et al., 2017). Additionally, novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings have been synthesized and evaluated for their anticancer activity against human breast cancer cells, showcasing significant inhibition and selectivity, which suggests a promising direction for cancer therapy research (Gaur et al., 2022).
Enzyme Inhibition for Drug Development
Sulfonamide drugs have been investigated for their ability to bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This process is crucial for cell division, making these compounds potential candidates for anticancer drugs. The interaction of these drugs with tubulin has been characterized using isothermal titration calorimetry, revealing significant insights into the drug-tubulin binding thermodynamics (Banerjee et al., 2005). Another study focused on the design of thioureido-substituted sulfonamides, demonstrating their potent inhibitory properties against carbonic anhydrase isozymes. These compounds were also effective in reducing elevated intraocular pressure in a rabbit model of glaucoma, highlighting their potential for treating ocular conditions (Mincione et al., 2005).
Electrophilic Catalysis and Aromatic Substitution Reactions
Research into the catalysis by amine salts of aromatic nucleophilic substitution reactions has revealed insights into the stabilisation of intermediate compounds in these reactions. Such studies provide a foundation for understanding the chemical behavior and reactivity of similar compounds, including the potential for electrophilic catalysis in synthetic chemistry (Hirst & Onyido, 1984).
Wirkmechanismus
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound. They can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives can have diverse biological activities and therapeutic possibilities .
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it could be studied further in the context of synthetic chemistry or materials science .
Eigenschaften
IUPAC Name |
2-[3-[(2-chloro-6-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S/c22-17-5-3-6-18(23)16(17)14-30(27,28)20-12-25(19-7-2-1-4-15(19)20)13-21(26)24-8-10-29-11-9-24/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVIKMCHWJAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2956546.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2956551.png)
![1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2956555.png)




![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)
![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)
![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)
![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)

